![molecular formula C10H15ClN2O3 B1437244 3,4,5-Trimethoxybenzimidamide hydrochloride CAS No. 4156-59-6](/img/structure/B1437244.png)
3,4,5-Trimethoxybenzimidamide hydrochloride
Overview
Description
3,4,5-Trimethoxybenzimidamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O3 . It is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxybenzimidamide hydrochloride consists of 10 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 246.69 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4,5-Trimethoxybenzimidamide hydrochloride include its molecular formula (C10H15ClN2O3) and molecular weight (246.69 g/mol) . Additional properties such as boiling point and solubility are not provided in the search results.Scientific Research Applications
Antitumor Activity
The compound 3,4,5-Trimethoxybenzimidamide hydrochloride has been studied for its potential as an antitumor agent. Research has focused on synthesizing and modifying chemically similar candidates with broad medicinal properties, including antitumor activities .
Antiviral Properties
Studies have also explored the use of this compound in the treatment of viral infections. Its derivatives are being investigated for their potential to act as antiviral agents .
CNS Medications
Research into central nervous system (CNS) drugs has included the use of 3,4,5-Trimethoxybenzimidamide hydrochloride as a base for developing new therapeutic agents .
Antimicrobial Effects
The antimicrobial properties of this compound are another area of interest, with studies aiming to develop new antimicrobial agents based on its structure .
Anti-inflammatory Uses
The anti-inflammatory potential of 3,4,5-Trimethoxybenzimidamide hydrochloride is being investigated, which could lead to new treatments for various inflammatory conditions .
Hematology Agents
In hematology, the compound’s derivatives are being considered for long-term treatments related to blood disorders .
Synthesis and Pharmacology
There is ongoing research into the basic synthesis and pharmacology of 3,4,5-Trimethoxybenzimidamide hydrochloride to understand its fundamental properties and potential applications in medicine .
Novel Antinarcotic Agents
A series of novel antinarcotic agents based on the structure of 3,4,5-Trimethoxybenzimidamide hydrochloride have been synthesized and biologically evaluated for their efficacy .
properties
IUPAC Name |
3,4,5-trimethoxybenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3;/h4-5H,1-3H3,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKLJARSCWCCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661765 | |
Record name | 3,4,5-Trimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxybenzimidamide hydrochloride | |
CAS RN |
4156-59-6 | |
Record name | 3,4,5-Trimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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